Enzymatic Specificity: D-Lyxose is a 144-fold Poorer Substrate for Xylose Isomerase than D-Xylose
D-Lyxose demonstrates a profound difference in substrate recognition compared to its structural analog D-xylose. In a study of D-xylose isomerase from Arthrobacter sp., D-lyxose was found to be an exceptionally poor substrate. Its catalytic turnover rate (kcat) is 3.7 min⁻¹, which is 144 times lower than the kcat of 533 min⁻¹ observed for the enzyme's native substrate, D-xylose [1]. This quantitative disparity highlights that D-lyxose cannot functionally substitute for D-xylose in systems involving this enzyme class.
| Evidence Dimension | Catalytic turnover rate (kcat) |
|---|---|
| Target Compound Data | 3.7 min⁻¹ |
| Comparator Or Baseline | D-Xylose: 533 min⁻¹ |
| Quantified Difference | 144-fold lower activity for D-Lyxose |
| Conditions | Arthrobacter sp. D-xylose isomerase, pH 8, 30 °C |
Why This Matters
This data is critical for researchers designing enzymatic assays or bioconversion processes; it confirms that D-lyxose will not interfere with xylose-specific pathways and must be selected when a reaction requires a distinct stereochemical outcome.
- [1] Smith, C. A., Rangarajan, M., & Hartley, B. S. (1991). D-Xylose (D-glucose) isomerase from Arthrobacter strain N.R.R.L. B3728. Purification and properties. Biochemical Journal, 277(1), 255-261. View Source
